

Commercial suppliers and purity of 3-Chloro-2-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methoxy-5-nitropyridine

Cat. No.: B1398639

[Get Quote](#)

An In-depth Technical Guide to the Commercial Supply and Purity Assessment of **3-Chloro-2-methoxy-5-nitropyridine**

Abstract

3-Chloro-2-methoxy-5-nitropyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its utility as a precursor for more complex molecular architectures demands a thorough understanding of its commercial availability and, critically, its purity profile. The presence of even minor impurities can significantly alter reaction outcomes, biological activity, and toxicological profiles, making rigorous quality control paramount. This guide provides an in-depth analysis of the commercial landscape for this reagent, details authoritative methods for its purity verification, and discusses the scientific rationale behind stringent purity requirements in a research and development context.

Introduction: The Role of 3-Chloro-2-methoxy-5-nitropyridine in Synthesis

3-Chloro-2-methoxy-5-nitropyridine (CAS No. 22353-53-3) is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity and synthetic utility.^[1] ^[2] The pyridine ring serves as a stable aromatic core. The nitro group is a powerful electron-withdrawing group, activating the ring for nucleophilic aromatic substitution. The chloro and methoxy groups provide specific sites for chemical modification.

This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the development of novel pharmaceuticals and agrochemicals such as herbicides and fungicides.^{[3][4]} The success of these synthetic campaigns is intrinsically linked to the quality of the starting material.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer **3-Chloro-2-methoxy-5-nitropyridine**, typically with purities specified at or above 97%. For researchers in drug development, where precision is critical, sourcing high-purity material is a non-negotiable first step. Below is a comparative summary of offerings from selected vendors.

Supplier	Product Number (Example)	Stated Purity	Analytical Methods Cited
BLD Pharm	22353-53-3	Not explicitly stated; offers NMR, HPLC, LC-MS data	NMR, HPLC, LC-MS
Aladdin Scientific	C192149	≥97%	Not specified on product page
Achmem	BDJHH056120	Not specified	Not specified
Chem-Impex	09890	≥98% (HPLC) for isomer 2-Chloro-3- methoxy-5- nitropyridine	HPLC

Note: This table is illustrative and not exhaustive. Researchers should always obtain the lot-specific Certificate of Analysis (CoA) for detailed purity information.

The stated purity is a primary, but not the sole, consideration. The Certificate of Analysis is the definitive document that provides lot-specific data and the analytical techniques used for its determination.^[5] A comprehensive CoA will typically include results from High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.^{[6][7]}

Purity Determination: A Methodological Deep Dive

Ensuring the purity of **3-Chloro-2-methoxy-5-nitropyridine** is a multi-step process involving orthogonal analytical techniques. Each method provides a different and complementary piece of the quality puzzle.

Potential Impurities and Their Origins

A robust analytical approach is predicated on understanding potential impurities. These can arise from the synthetic route or degradation. The synthesis of related nitropyridines often involves sequential nitration, chlorination, and/or methylation steps.[\[8\]](#)[\[9\]](#)[\[10\]](#) Consequently, common impurities may include:

- Starting Materials: Unreacted precursors.
- Regioisomers: Isomers with different substitution patterns on the pyridine ring (e.g., 2-chloro-3-methoxy-5-nitropyridine).
- Hydrolysis Products: Reaction of the chloro group with water to form 3-Chloro-2-hydroxy-5-nitropyridine.[\[4\]](#)[\[11\]](#)
- Related Compounds: Byproducts from incomplete or side reactions, such as compounds lacking the nitro or methoxy group.[\[12\]](#)

Primary Analytical Workflow

The following workflow represents a best-practice approach to verifying the identity and purity of a newly acquired batch of **3-Chloro-2-methoxy-5-nitropyridine**.

Caption: A typical analytical workflow for quality control.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. It separates the main component from impurities, and the relative peak areas can be used to calculate the purity percentage.

Objective: To determine the purity of **3-Chloro-2-methoxy-5-nitropyridine** by reverse-phase HPLC with UV detection.

Instrumentation & Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (optional, for MS compatibility)[\[13\]](#)
- **3-Chloro-2-methoxy-5-nitropyridine** sample

Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~1 mg/mL.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 5 μ L

- Column Temperature: 30 °C
- UV Detection: 254 nm
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
15.0	10	90
20.0	10	90
20.1	90	10

| 25.0 | 90 | 10 |

- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The stability of the baseline, the symmetry of the main peak, and the separation of impurity peaks from the main analyte peak all provide confidence in the result. A forced degradation study (e.g., exposing the sample to acid, base, or heat) can be performed to ensure the method is stability-indicating, meaning it can resolve degradation products from the intact molecule.

The Causality of Purity: Why It Matters in R&D

For drug development and agrochemical professionals, the purity of a chemical intermediate is not an abstract number; it is a critical variable that directly influences experimental outcomes and project viability.

- Inaccurate Stoichiometry: If a reagent is only 90% pure, using its gross weight for reaction calculations introduces a 10% error in molar equivalents. This can lead to incomplete

reactions, increased byproduct formation, and difficulties in purification.

- Catalyst Poisoning: Certain impurities can inhibit or completely poison expensive catalysts, leading to failed reactions and significant financial loss.
- Misleading Biological Data: In biological assays, an impurity may be more potent or toxic than the compound of interest. This can lead to false positives or negatives, misdirecting research efforts and potentially causing a promising lead compound to be abandoned, or a toxic one to be advanced.
- Regulatory Scrutiny: In later-stage drug development, regulatory bodies like the FDA require stringent characterization and control of all impurities. Establishing a pure source early in the process simplifies the path to clinical trials.

Conclusion

The procurement of **3-Chloro-2-methoxy-5-nitropyridine** is the first step in a cascade of research and development activities. While multiple commercial suppliers exist, the onus is on the scientist to verify the purity and identity of the material. A systematic approach using orthogonal analytical methods like HPLC, NMR, and LC-MS is not merely procedural—it is a foundational element of scientific integrity. By understanding the potential impurities and employing robust analytical protocols, researchers can ensure the reliability of their experimental data, accelerate their discovery programs, and build a solid foundation for future innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. 3-Chloro-2-methoxy-5-nitropyridine | CAS#:22353-53-3 | Chemsoc [chemsoc.com]
- 3. 3-Chloro-2-methoxy-5-nitropyridine [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. file.leyan.com [file.leyan.com]
- 8. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]
- 9. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 13. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Commercial suppliers and purity of 3-Chloro-2-methoxy-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398639#commercial-suppliers-and-purity-of-3-chloro-2-methoxy-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com